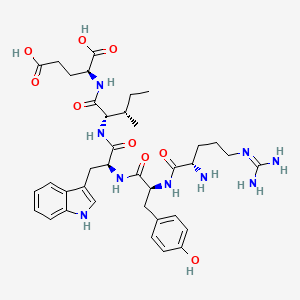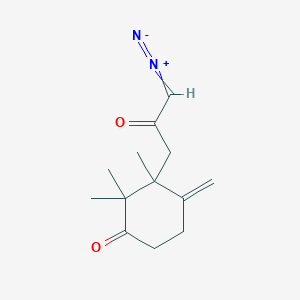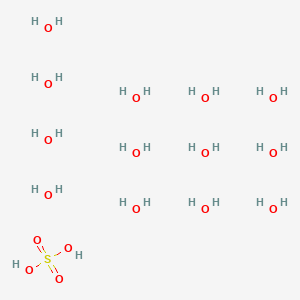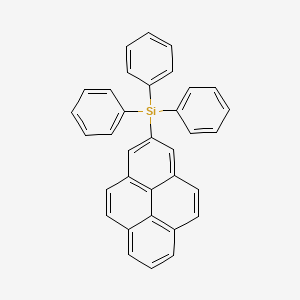
4-(Chloromethyl)-5-methylfuran-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-5-methylfuran-2-carbonyl chloride is an organic compound with a furan ring substituted with a chloromethyl group and a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-5-methylfuran-2-carbonyl chloride typically involves the chloromethylation of 5-methylfuran-2-carbonyl chloride. This reaction can be carried out using chloromethyl ether and a Lewis acid catalyst such as zinc chloride under acidic conditions . The reaction proceeds through the formation of a chloromethyl carbocation, which then reacts with the furan ring to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, safety measures must be in place to handle the toxic and corrosive reagents involved in the process.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-5-methylfuran-2-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Substituted furans with new functional groups (e.g., amines, thiols).
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Aldehydes or alcohols.
Scientific Research Applications
4-(Chloromethyl)-5-methylfuran-2-carbonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-5-methylfuran-2-carbonyl chloride involves its reactivity towards nucleophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity allows it to modify the structure and function of target molecules, which can be exploited in various applications .
Comparison with Similar Compounds
Similar Compounds
Chloromethane: A simpler compound with a single chloromethyl group, used primarily as a methylating agent.
4-Chlorobenzyl chloride: Contains a chloromethyl group attached to a benzene ring, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
4-(Chloromethyl)-5-methylfuran-2-carbonyl chloride is unique due to the presence of both a furan ring and a carbonyl chloride group. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields .
Properties
CAS No. |
246178-72-3 |
|---|---|
Molecular Formula |
C7H6Cl2O2 |
Molecular Weight |
193.02 g/mol |
IUPAC Name |
4-(chloromethyl)-5-methylfuran-2-carbonyl chloride |
InChI |
InChI=1S/C7H6Cl2O2/c1-4-5(3-8)2-6(11-4)7(9)10/h2H,3H2,1H3 |
InChI Key |
UZPFYRQERAFTQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one](/img/structure/B14249767.png)

![(4R)-3-[(2R)-2-phenylpropanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B14249792.png)


![3-[(4-Chlorobenzene-1-sulfonyl)oxy]benzoic acid](/img/structure/B14249806.png)
![Benzenamine, 2-[(2-ethylhexyl)thio]-](/img/structure/B14249812.png)

![4-hydroxy-3-[C-methyl-N-(4-phenyldiazenylphenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B14249822.png)
![[(3-Methyl-4-oxobutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249829.png)


![Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane](/img/structure/B14249851.png)

